2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride
Overview
Description
The compound “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H15Cl2N3 . It is a solid substance . The compound is part of a class of organic compounds known as imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound has a molecular weight of 198.09 and 212.120 Da .Physical And Chemical Properties Analysis
The compound “2-(4,5-Dimethyl-1H-imidazol-1-yl)ethanamine dihydrochloride” is a solid substance . It has a molecular weight of 198.09 and 212.120 Da . The compound’s empirical formula is C7H15Cl2N3 .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
The derivatives of 1, 3-diazole show different biological activities such as antibacterial and antimycobacterial activities . For example, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide has been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . This makes them valuable in the development of new drugs for the treatment of various inflammatory diseases and cancers.
Antidiabetic and Anti-allergic Activities
Imidazole derivatives have been reported to show antidiabetic and anti-allergic activities . This suggests potential applications in the treatment of diabetes and various allergic reactions.
Antipyretic and Antiviral Activities
Imidazole derivatives are known to exhibit antipyretic (fever-reducing) and antiviral activities . This makes them useful in the treatment of fevers and viral infections.
Antioxidant, Anti-amoebic, and Antihelmintic Activities
Imidazole derivatives have been reported to show antioxidant, anti-amoebic, and antihelmintic activities . This suggests potential applications in the treatment of oxidative stress-related conditions, amoebic infections, and helminthic (worm) infections.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a diverse range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological outcomes.
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The synthesis of imidazole derivatives can be influenced by various factors, including reaction conditions and the presence of functional groups .
properties
IUPAC Name |
2-(4,5-dimethylimidazol-1-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-7(2)10(4-3-8)5-9-6;;/h5H,3-4,8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFLQSZQZXGUAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCN)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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